molecular formula C22H17N3OS B4217365 1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one

1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one

Cat. No.: B4217365
M. Wt: 371.5 g/mol
InChI Key: OFNBSFMFHMXOJD-UHFFFAOYSA-N
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Description

1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzothiazole ring, a naphthylmethyl group, and a pyrazolone moiety, making it a versatile molecule for chemical synthesis and biological studies.

Chemical Reactions Analysis

1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzothiazole or pyrazolone rings.

Mechanism of Action

The mechanism of action of 1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tubercular activity is attributed to its ability to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar compounds to 1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one include other benzothiazole derivatives and pyrazolone-based molecules. These compounds share structural similarities but differ in their substituents and specific applications. For example, 2-(thio)ureabenzothiazoles and 2-aminobenzothiazoles are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c1-14-18(13-16-9-6-8-15-7-2-3-10-17(15)16)21(26)25(24-14)22-23-19-11-4-5-12-20(19)27-22/h2-12,18H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNBSFMFHMXOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1CC2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one
Reactant of Route 2
1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one
Reactant of Route 3
1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one
Reactant of Route 4
1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one
Reactant of Route 5
1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one
Reactant of Route 6
1-Benzothiazol-2-yl-3-methyl-4-(naphthylmethyl)-2-pyrazolin-5-one

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